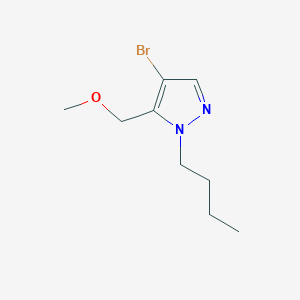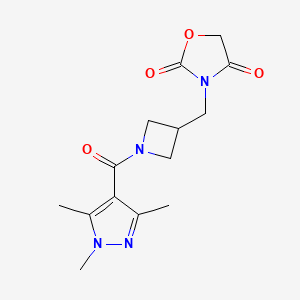![molecular formula C16H14ClNO3S2 B2600378 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide CAS No. 2034257-27-5](/img/structure/B2600378.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a system of fused benzene and thiophene rings . This compound can be synthesized from 3-methyl-benzo[b]thiophene .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, a compound with a benzo[b]thiophene moiety can be synthesized from 3-methyl-benzo[b]thiophene .Molecular Structure Analysis
The molecular structure of this compound can be inferred from similar compounds. For example, a compound with a benzo[b]thiophene moiety has been synthesized and its structure confirmed using NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving compounds with a benzo[b]thiophene moiety can be quite diverse. For instance, one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For example, a compound with a benzo[b]thiophene moiety was found to be a yellow solid . Its NMR spectra were reported .Aplicaciones Científicas De Investigación
Biochemical Evaluation of Sulfonamides as Enzyme Inhibitors :
- Röver et al. (1997) described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in neuronal injury. These compounds showed high-affinity inhibition in vitro and effectiveness in rat and gerbil models (Röver et al., 1997).
Development of Nonsteroidal Progesterone Receptor Antagonists :
- Yamada et al. (2016) reported on N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. This research highlights the potential for treating diseases such as uterine leiomyoma and endometriosis (Yamada et al., 2016).
Synthesis and Bioactivities in Anticancer Research :
- Gul et al. (2016) synthesized 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds and investigated their cytotoxic and carbonic anhydrase inhibitory effects. One compound showed high tumor selectivity, indicating potential as an anticancer agent (Gul et al., 2016).
Investigation of Carbonic Anhydrase Inhibitors :
- Nocentini et al. (2016) explored benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties as carbonic anhydrase inhibitors. Many compounds exhibited potent inhibition of human carbonic anhydrase isoforms, relevant for glaucoma treatment (Nocentini et al., 2016).
Exploration of Antitumor Sulfonamides :
- Owa et al. (2002) conducted a study on sulfonamide-focused libraries and their cell-based antitumor screens. They found compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) as potential antitumor agents (Owa et al., 2002).
Direcciones Futuras
The development of new synthetic methods for the preparation of systems involving thiophene subunits is a topic of ongoing research due to their valuable physiological and pharmacological properties . Future research may focus on the synthesis of more complex compounds with a benzo[b]thiophene moiety and their potential applications .
Mecanismo De Acción
Target of Action
The compound belongs to the class of benzothiophene derivatives . Benzothiophene derivatives have been found to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the targets of this compound could potentially be related to these biological processes.
Biochemical Pathways
Benzothiophene derivatives can affect various biochemical pathways depending on their specific targets. For instance, they might influence pathways related to inflammation, cancer progression, bacterial growth, blood pressure regulation, and atherosclerosis .
Pharmacokinetics
The pharmacokinetic properties of benzothiophene derivatives can vary widely depending on their specific chemical structures .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of benzothiophene derivatives .
Análisis Bioquímico
Biochemical Properties
The benzothiophene moiety in N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the biochemical reactions in which this compound participates. For instance, benzothiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Cellular Effects
This compound can have various effects on cellular processes. For instance, it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It could interact with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications
Propiedades
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c17-13-6-2-4-8-16(13)23(20,21)18-9-14(19)12-10-22-15-7-3-1-5-11(12)15/h1-8,10,14,18-19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDSKEXJGGQIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2600295.png)


![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)



![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)



![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)

